N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a fluorinated dihydropyridine carboxamide derivative. Its structure comprises a 1,2-dihydropyridine core substituted with a 3,4-difluorophenyl group at the N-position and a 4-fluorophenylmethoxy moiety at the 1-position. The compound’s design reflects medicinal chemistry strategies aimed at optimizing bioactivity through halogenation, which enhances lipophilicity and target binding.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-13-5-3-12(4-6-13)11-27-24-9-1-2-15(19(24)26)18(25)23-14-7-8-16(21)17(22)10-14/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSWOKZGPWACCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated phenyl group is introduced to the pyridine ring. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biochemical pathways and cellular processes, resulting in the desired therapeutic or functional effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with other dihydropyridine carboxamides and pyrimidine-based inhibitors. Key comparisons include:
1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structural Differences :
- R1 : 3-Fluorophenylmethyl vs. 3,4-difluorophenyl in the target compound.
- R2 : 4-Methoxyphenyl vs. 4-fluorophenylmethoxy.
- Functional Implications: The 3,4-difluorophenyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to the monohalogenated 3-fluorophenylmethyl group. The 4-fluorophenylmethoxy substituent could improve metabolic stability over the 4-methoxyphenyl group due to reduced susceptibility to oxidative demethylation .
2.1.2. Kynurenine Formamidase (KFase) Inhibitors
A 2018 virtual screening study identified three pyrimidine-based KFase inhibitors with low binding energies (e.g., N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide, −9.0 kcal/mol) .
- Core Heterocycle: The target compound’s dihydropyridine core differs from the pyrimidine/tetrahydropyrimidine scaffolds of KFase inhibitors.
- Halogenation Patterns :
- Both the target compound and KFase inhibitors feature fluorinated aryl groups, suggesting shared pharmacophoric elements for hydrophobic interactions. However, the 3,4-difluoro substitution in the target compound could confer higher selectivity for targets requiring bulkier substituents.
Hypothetical Pharmacokinetic and Binding Properties
- Lipophilicity : The target compound’s dual fluorination likely increases logP compared to analogues with single halogens or methoxy groups, enhancing membrane permeability.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Binding Metrics (Inferred)
Discussion
The target compound’s structural features position it as a promising candidate for enzyme inhibition, though empirical validation is required. Its dual fluorination and dihydropyridine core differentiate it from analogues with single halogens or rigid pyrimidine scaffolds. Compared to KFase inhibitors, the compound’s methoxy group may reduce metabolic degradation, while its difluorophenyl group could enhance target specificity. However, the absence of direct activity data necessitates caution in extrapolating findings from structurally related compounds .
Q & A
Basic: What are the key considerations for synthesizing N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide?
Answer:
Synthesis involves multi-step reactions, typically starting with condensation of fluorinated benzylamines with aldehydes to form Schiff base intermediates, followed by cyclization. Critical parameters include:
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate cyclization .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction efficiency .
- Temperature : Controlled heating (60–100°C) to avoid side reactions .
- Purification : Column chromatography or recrystallization for high purity (>95% by HPLC) .
Reaction progress is monitored via TLC, and structural confirmation uses NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorophenyl, methoxy groups) and dihydropyridine ring conformation .
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolve bond angles and stereochemistry .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Answer:
SAR studies should systematically modify structural features and assess pharmacological outcomes:
- Fluorine Substitution : Test analogs with mono-/di-fluorination at phenyl rings to evaluate impacts on lipophilicity and target binding .
- Methoxy Group Replacement : Replace with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to modulate solubility and metabolic stability .
- Dihydropyridine Core Modifications : Introduce substituents (e.g., methyl, cyano) to alter ring conformation and receptor affinity .
Biological assays (e.g., enzyme inhibition, cell viability) should correlate structural changes with activity trends. Computational docking (e.g., AutoDock) can predict binding modes .
Advanced: How can contradictory data on this compound’s biological activity be resolved?
Answer:
Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies include:
- Assay Standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) .
- Purity Validation : Re-test batches with ≥98% purity (via HPLC) to exclude impurity-driven artifacts .
- Orthogonal Assays : Confirm activity across multiple models (e.g., in vitro enzymatic vs. cell-based assays) .
For example, if anticancer activity varies, validate using apoptosis markers (e.g., caspase-3 activation) alongside proliferation assays .
Advanced: What methodologies are recommended for optimizing reaction yields during scale-up?
Answer:
Scale-up requires balancing efficiency and reproducibility:
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic cyclization steps .
- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) for recyclability and reduced metal leaching .
- DoE (Design of Experiments) : Statistically optimize variables (e.g., solvent ratio, temperature) to maximize yield .
For instance, achieved 86.7% yield by optimizing triphosgene stoichiometry and reaction time in acetonitrile .
Advanced: How can researchers compare the bioactivity of this compound with structurally similar analogs?
Answer:
Comparative analysis should include:
- Functional Group Swaps : Synthesize analogs with chloro/bromo substitutions (e.g., replace 4-fluorophenyl with 4-chlorophenyl) to assess halogen effects on target binding .
- Biological Profiling : Test analogs in parallel assays (e.g., IC₅₀ determination in kinase panels) .
- Computational Analysis : Use QSAR models to predict bioactivity differences based on electronic (e.g., Hammett σ) and steric parameters .
compared analogs with urea vs. carboxamide linkages, revealing distinct antimicrobial profiles .
Advanced: What strategies address low solubility of this compound in pharmacological assays?
Answer:
Enhance solubility without compromising activity via:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) for improved aqueous solubility .
- Co-solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
demonstrated that methoxy-to-hydroxyl substitution increased solubility by 3-fold in polar solvents .
Advanced: How can metabolic stability of this compound be evaluated preclinically?
Answer:
Key assessments include:
- Microsomal Incubations : Measure half-life (t₁/₂) in human liver microsomes with NADPH cofactors .
- CYP450 Inhibition Screening : Identify metabolic liabilities using recombinant CYP isoforms .
- Metabolite ID : Use LC-MS/MS to characterize phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
highlighted fluorophenyl groups reducing CYP3A4-mediated degradation, enhancing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
